4-Aminomethyl-2-chloro-phenol hydrochloride
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Overview
Description
4-Aminomethyl-2-chloro-phenol hydrochloride is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its unique structural features, which include an amino group (-NH2) attached to a benzene ring that also contains a chloro group (-Cl) and a hydroxyl group (-OH).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminomethyl-2-chloro-phenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorophenol as the starting material.
Amination: The chloro group on the benzene ring is substituted with an amino group through a nucleophilic substitution reaction. This can be achieved using ammonia or an ammonium salt under specific reaction conditions.
Formation of Hydrochloride Salt: The resulting 4-aminomethyl-2-chlorophenol is then converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Aminomethyl-2-chloro-phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2).
Reduction: The nitro group can be reduced to an amino group (-NH2).
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of 4-aminomethyl-2-chloro-phenol nitrate.
Reduction: Formation of 4-aminomethyl-2-chloro-phenol amine.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
4-Aminomethyl-2-chloro-phenol hydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Aminomethyl-2-chloro-phenol hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the chloro group can influence the electronic properties of the molecule. These interactions can lead to various biological and chemical effects, depending on the specific application.
Comparison with Similar Compounds
4-Aminomethyl-2-chloro-phenol hydrochloride is similar to other phenolic compounds, such as 2-chlorophenol and 4-aminophenol. its unique combination of functional groups sets it apart, providing distinct chemical and biological properties. Other similar compounds include:
2-Chlorophenol: Lacks the amino group.
4-Aminophenol: Lacks the chloro group.
Properties
IUPAC Name |
4-(aminomethyl)-2-chlorophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-6-3-5(4-9)1-2-7(6)10;/h1-3,10H,4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQABRDOQGSSJPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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